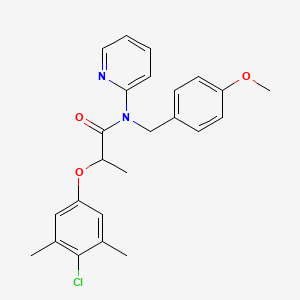![molecular formula C21H26N2O3S B11368530 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11368530.png)
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide is a complex organic compound with a unique structure It is characterized by the presence of a dibenzo[c,e][1,2]thiazine ring system, which is fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide typically involves multiple steps:
Formation of the dibenzo[c,e][1,2]thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the thiazine ring using ethyl halides in the presence of a strong base.
Oxidation: The thiazine ring is oxidized to introduce the dioxido groups, often using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the acetamide group: This is typically done through an acylation reaction, where the acetamide group is introduced using acetic anhydride or acetyl chloride.
N-alkylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido groups back to sulfide groups.
Substitution: The acetamide and alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Research: It can be used as a probe to study the interactions of thiazine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The dibenzo[c,e][1,2]thiazine ring system could play a crucial role in binding to the active site of enzymes or receptors, while the acetamide and alkyl groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide has a unique combination of functional groups that may confer distinct biological and chemical properties. The presence of the 3-methylbutyl group, in particular, could influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C21H26N2O3S/c1-4-16-9-10-19-18(13-16)17-7-5-6-8-20(17)27(25,26)23(19)14-21(24)22-12-11-15(2)3/h5-10,13,15H,4,11-12,14H2,1-3H3,(H,22,24) |
InChI Key |
IOABIGBMHNEYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11368467.png)

![N-(2,6-dimethylphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11368475.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B11368477.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide](/img/structure/B11368481.png)
![N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11368489.png)
![2-Methylpropyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11368491.png)

![N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11368500.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11368510.png)

![5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11368524.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11368533.png)
![2-Butyl-6-(3,4-dimethylphenyl)-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11368536.png)
